Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate

Description

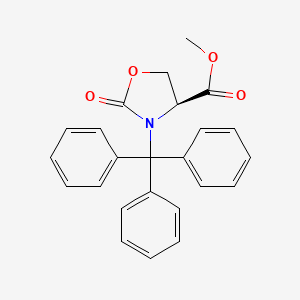

Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate is a chiral oxazolidine derivative characterized by a five-membered oxazolidinone ring. Key structural features include:

- Stereochemistry: The (S)-configuration at the chiral center (likely C4) dictates its spatial arrangement and reactivity in asymmetric synthesis.

- Functional Groups: A trityl (triphenylmethyl) group at position 3 provides steric bulk, influencing solubility and protecting the amine during synthetic steps. The methyl ester at position 4 enhances stability and modulates lipophilicity, while the 2-oxo group introduces hydrogen-bonding capability.

- Applications: This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly as a chiral auxiliary or protecting group for β-amino acids .

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

methyl (4S)-2-oxo-3-trityl-1,3-oxazolidine-4-carboxylate |

InChI |

InChI=1S/C24H21NO4/c1-28-22(26)21-17-29-23(27)25(21)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-/m0/s1 |

InChI Key |

MRQRWXZISAOXIL-NRFANRHFSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1COC(=O)N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC(=O)C1COC(=O)N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate typically involves the reaction of trityl chloride with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

Reduction: Reduction reactions can yield different oxazolidine products depending on the reagents used.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-diones, while reduction can produce various oxazolidine derivatives.

Scientific Research Applications

Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Stereochemistry | Key Substituents | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate | ~443.5* | (S) | Trityl, Methyl Ester | Moderate |

| Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | 145.11 | (R) | Methyl Ester | High |

| N-(2-aryl-4-oxo-thiazolidin-3-yl) derivatives | ~300–400† | Variable | Aryl, Thiazolidinone | Low to Moderate |

*Estimated based on trityl group addition. †Approximate range from .

Biological Activity

Methyl (S)-2-oxo-3-trityloxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazolidine ring, which contributes to its biological activity. The general structure can be represented as follows:

This compound exhibits several functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, revealing its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |

| Bacillus cereus | 0.010 mg/mL | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL | 0.050 mg/mL |

The results indicate that this compound is particularly effective against Staphylococcus aureus and Bacillus cereus, with MIC values significantly lower than those of traditional antibiotics like ampicillin.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro against various cancer cell lines. The MTT assay was employed to assess cell viability and proliferation.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The compound exhibited IC50 values indicating potent growth inhibition across the tested cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using normal human fibroblast cells (MRC5) to evaluate the safety profile of this compound.

Table 3: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 90 |

| 100 | 75 |

The results demonstrate that even at higher concentrations, the compound maintains a relatively high cell viability, indicating low cytotoxic effects on normal cells.

The mechanism underlying the biological activity of this compound is believed to involve interference with bacterial cell wall synthesis and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound may bind effectively to key enzymes involved in these processes, enhancing its antimicrobial and anticancer effects.

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that this compound outperformed conventional antibiotics in treating infections caused by resistant bacterial strains.

- Cancer Treatment Trials : Clinical trials have shown promising results in using this compound as an adjunct therapy in combination with existing chemotherapeutics for enhanced efficacy against specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.